molecular formula C20H22ClN B000108 3-(Diphenylmethylene)quinuclidine hydrochloride CAS No. 60697-89-4

3-(Diphenylmethylene)quinuclidine hydrochloride

Cat. No. B000108
CAS RN: 60697-89-4
M. Wt: 311.8 g/mol
InChI Key: MJQAIFPDHWBYPU-UHFFFAOYSA-N
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Description

3-(Diphenylmethylene)quinuclidine hydrochloride is a chemical compound with the linear formula C20H22ClN . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of 3-(Diphenylmethylene)quinuclidine hydrochloride involves several steps. One method involves the asymmetric hydrogenation of 3-quinuclidinone, its Lewis acid adducts, or its tertiary or quaternary salts . Another method involves the kinetic resolution of racemic mixtures of R- and S-3-quinuclidinol .


Molecular Structure Analysis

The molecular structure of 3-(Diphenylmethylene)quinuclidine hydrochloride is represented by the linear formula C20H22ClN . It has a molecular weight of 311.858 .


Chemical Reactions Analysis

The base-catalyzed autocondensation of 3-quinuclidinone results in the formation of an α,β-unsaturated ketone dimer . The geometric configuration of the resultant dimer was deduced by examining the NMR spectra of the methyl iodide salt .


Physical And Chemical Properties Analysis

3-(Diphenylmethylene)quinuclidine hydrochloride is a solid substance . It is hygroscopic, meaning it absorbs moisture from the air . The compound has a molecular weight of 311.858 .

Scientific Research Applications

Muscarinic Acetylcholine Receptor Antagonists

A study discovered a novel class of muscarinic antagonists based on 4-hydroxyl(diphenyl)methyl substituted quinuclidine. Computational docking studies were conducted, and one compound was identified as a potent, slowly reversible M(3) antagonist, exhibiting significant in vivo bronchoprotection (Laine et al., 2009).

Photoredox Catalysis in Carbohydrates

Diphenylborinic acid, utilizing quinuclidine as a mediator, was used in photoredox catalysis for site- and stereoselective C-H alkylation reactions of carbohydrates. This process involved the formation of a tetracoordinate borinic ester, accelerating the transfer of hydrogen atoms (Dimakos et al., 2019).

Nicotinic Acetylcholine Receptor Interaction

Arylmethylene quinuclidine derivatives were evaluated for their interaction with human α3β4 nAChRs. The study found that these compounds bind to the receptor with micromolar affinities, displaying a mixed mode of action. Docking into a protein structure model predicted the binding affinity trend, supporting a hydrogen bond formation requirement between the ligand and receptor (Kombo et al., 2013).

Structural Analysis

Quinuclidine betaine hydrochloride was synthesized and characterized using various spectroscopy methods and DFT calculations. The study provided insights into hydrogen bond formation and molecular association, crucial for understanding the compound's structural properties (Dega-Szafran et al., 2009).

Safety And Hazards

3-(Diphenylmethylene)quinuclidine hydrochloride is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to collect any spillage . The compound should be disposed of in accordance with applicable laws and regulations .

properties

IUPAC Name

3-benzhydrylidene-1-azabicyclo[2.2.2]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N.ClH/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21;/h1-10,16H,11-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQAIFPDHWBYPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diphenylmethylene)quinuclidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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